molecular formula C7H7F3N2S B1466025 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 1284229-46-4

3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No. B1466025
CAS RN: 1284229-46-4
M. Wt: 208.21 g/mol
InChI Key: IGCMGPKITMQQDA-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrazole is a heterocyclic building block . It is a member of pyrazoles . It undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Synthesis Analysis

Pyrazole compounds, including 3-(Trifluoromethyl)pyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems . Zhu et al. reported a multicomponent method of synthesizing 3-trifluoromethyl pyrazole derivatives through the interactions of readily available 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides .


Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . The structure of pyrazoles can exhibit tautomerism, which may influence their reactivity .


Chemical Reactions Analysis

Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems .


Physical And Chemical Properties Analysis

The molecular weight of 3-(Trifluoromethyl)pyrazole is 136.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Synthetic Methods and Characterization


3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole and its derivatives have been the subject of extensive research due to their unique structural and chemical properties. Synthetic methods for related trifluoromethyl pyrazoles have been developed, demonstrating the chemical community's interest in these compounds. For instance, Gerus et al. (2012) reported practical synthetic approaches to 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles, highlighting transformations that are key to introducing trifluoromethyl groups into the pyrazole core using sulfur tetrafluoride. These methods allowed for gram-scale preparation and comprehensive characterization, including crystallographic analysis, pKa values, and fluorescence measurements, underscoring the compounds' potential in various applications (Gerus et al., 2012).

Chemical Properties and Applications


The trifluoromethyl group contributes significantly to the chemical properties of these compounds, making them suitable for diverse applications. Grünebaum et al. (2016) improved the synthesis of trifluoromethyl substituted pyrazoles, showcasing the versatility of these compounds and their thermal properties. This indicates potential applications in areas where thermal stability is crucial (Grünebaum et al., 2016). Additionally, Wang et al. (2017) described a copper-mediated synthesis of 4-(trifluoromethyl)pyrazoles, emphasizing the method's mild conditions and good functional group compatibility, which could be significant for creating pharmaceuticals or materials with specific functional requirements (Wang et al., 2017).

Molecular Conformations and Interactions


The molecular structure of these compounds is another area of interest. Sagar et al. (2017) studied closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, providing insights into their molecular conformations and hydrogen bonding, which are crucial for understanding the compound's interactions and stability, potentially influencing its use in material science or drug design (Sagar et al., 2017).

Novel Synthesis Methods


Innovative methods continue to be developed for synthesizing related compounds, demonstrating the evolving interest in these chemicals. Sano and Hara (2010) detailed the regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives, indicating the specificity and precision possible in synthetic chemistry for these compounds. This precision is vital for applications that require specific chemical configurations, such as targeted therapeutic agents or specialized materials (Sano & Hara, 2010).

Safety and Hazards

3-(Trifluoromethyl)pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2S/c8-7(9,10)6-4-3-13-2-1-5(4)11-12-6/h1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCMGPKITMQQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NN=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

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